Ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxopyridin-1-yl]acetate
Description
Ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorophenyl group, a cyano group, and an ester functional group
Properties
IUPAC Name |
ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxopyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-2-22-15(20)10-19-14(8-5-12(9-18)16(19)21)11-3-6-13(17)7-4-11/h3-8H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXWOIAVQFSUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC=C(C1=O)C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxopyridin-1-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The ethyl ester moiety undergoes nucleophilic substitution under basic or acidic conditions:
Cyclocondensation Reactions
The cyano group and ketone functionality participate in cyclocondensation with bifunctional nucleophiles:
Electrophilic Aromatic Substitution
The 4-chlorophenyl ring undergoes halogen-directed electrophilic substitution:
| Reagent | Position Modified | Product | Conditions | Citation |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Para to Cl | Nitro-substituted derivative | 0–5°C, 2 hrs | |
| Cl₂/FeCl₃ | Ortho to Cl | Dichlorophenyl analog | Reflux, 6 hrs |
Heterocyclic Derivative Formation
The pyridinone core facilitates synthesis of fused heterocycles:
Biological Activity Correlations
Derivatives show enhanced bioactivity profiles:
Mechanistic Insights
-
Cyclization Pathways : The cyano group acts as a directing group, facilitating intramolecular cyclization via nucleophilic attack on the electron-deficient pyridinone ring .
-
Racemization Suppression : Ester-to-amide conversions occur without racemization when using mixed-anhydride intermediates, as demonstrated in peptide synthesis applications .
This compound’s versatility in generating pharmacologically relevant scaffolds underscores its utility in medicinal chemistry and materials science. Further studies exploring its catalytic applications and enantioselective transformations are warranted.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxopyridin-1-yl]acetate has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that derivatives of similar compounds exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells . The dual inhibition of EGFR and BRAF^V600E^ pathways has been highlighted in recent research, indicating its potential as a targeted cancer therapy .
- Antimicrobial Properties : The compound's structural features suggest potential antibacterial and antifungal activities. Preliminary studies indicate that related compounds possess significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .
Synthetic Applications
The synthesis of this compound typically involves multi-step synthetic routes including:
- Refluxing with Active Methylene Reagents : The compound can be synthesized through reactions involving cyanoacetamide derivatives and various electrophiles under controlled conditions .
This synthetic versatility allows for the creation of a library of derivatives that can be screened for enhanced biological activity.
Computational Studies
Computational chemistry plays a crucial role in understanding the interactions and reactivity of this compound:
- Molecular Docking Studies : These studies can predict how the compound interacts with biological targets at the molecular level, aiding in the design of more effective derivatives .
Case Studies
Recent studies have highlighted several applications of this compound:
- Cancer Cell Line Testing : In vitro tests on cervical carcinoma (HeLa) cells showed promising results for derivatives synthesized from this compound, indicating its potential for further development as an anticancer agent .
- Antimicrobial Testing : Various derivatives were tested against bacterial strains, demonstrating significant zones of inhibition compared to controls, highlighting the compound's potential in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of Ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxopyridin-1-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyano and ester groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- 3-Amino-5-(4-chlorophenyl)-4-imino-7-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
Ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications.
Biological Activity
Ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxopyridin-1-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and related studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a cyano group and a chlorophenyl moiety. Its molecular formula is with a molecular weight of approximately 348.84 g/mol. The presence of electrophilic and nucleophilic sites within its structure suggests diverse reactivity, which may correlate with its biological activity.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds can possess significant antibacterial and antifungal properties. For instance, related compounds have demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values varying across different strains .
- Antitumor Activity : The compound's structural features may contribute to its potential as an antitumor agent. Similar cyanopyridine derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, showing promising results .
- Anticonvulsant Properties : Some derivatives with similar structural motifs have been reported to exhibit anticonvulsant activity, suggesting that this compound could be explored for neuropharmacological applications .
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. The synthetic routes may include:
- Formation of the pyridine ring through condensation reactions.
- Introduction of the cyano and chlorophenyl substituents via electrophilic aromatic substitution.
- Final esterification to yield the desired ethyl ester.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
